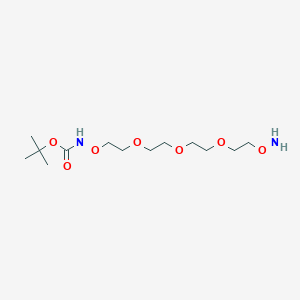

t-Boc-Aminooxy-PEG3-oxyamine

Overview

Description

T-Boc-Aminooxy-PEG3-oxyamine is a PEG crosslinker with a t-Boc protected aminooxy and a free aminooxy group . The terminal oxyamine group can react with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage . t-Boc can be removed under mild acidic conditions .

Molecular Structure Analysis

The molecular formula of this compound is C13H28N2O7 . The PEG molecular weight is 324.4 g/mol .Chemical Reactions Analysis

The terminal oxyamine group of this compound can react with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage . t-Boc can be removed under mild acidic conditions .Physical and Chemical Properties Analysis

The molecular weight of this compound is 324.4 g/mol . It is soluble in water, DMSO, DCM, and DMF . It should be stored at -20°C .Scientific Research Applications

Chemoselective Conjugation to Proteins

- t-Boc-protected aminooxy initiators have been used for atom transfer radical polymerization (ATRP) of acrylamides and methacrylates, showing potential in preparing bioconjugates with proteins. This method enables chemoselective oxime formation between aminooxy end-functional polymers and levulinyl-modified proteins, useful in creating "smart" polymer conjugates (Heredia, Tolstyka & Maynard, 2007).

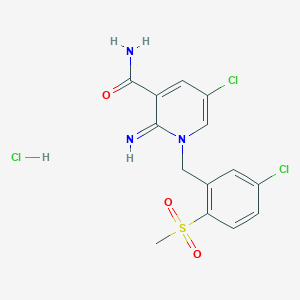

Analysis of Monosaccharides

- A new reductive oxyamination procedure using a novel fluorescent O-substituted aminooxy reagent, 4-((aminooxy)methyl)-6-chloro-7-hydroxycoumarin (AOCC), was developed for the analysis of monosaccharides. This method overcomes limitations related to oxime isomer formation and can be used for highly sensitive and selective analysis of monosaccharides (Ding et al., 2017).

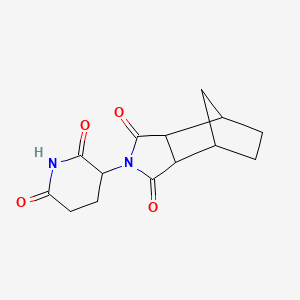

Synthesis of Nucleoside Aminooxy Acids

- Nucleoside aminooxy acids have been synthesized from furanoid sugar phthalimidooxy acids, indicating their potential as building blocks for novel RNA mimics and conjugates with other biomolecules or reporter compounds (Gong, Peyrat, Sun & Xie, 2011).

Immobilization of Ligands to Electroactive Surfaces

- Aminooxy terminated ligands have been coupled with electroactive quinone terminated monolayers, allowing precise control of ligand density and enabling bio-specific interactions, such as the binding of Swiss 3T3 Fibroblasts to RGD-oxyamine peptides (Chan & Yousaf, 2006).

Biocompatible Hydrogels

- Oxime Click chemistry with eight-armed aminooxy poly(ethylene glycol) was used to form hydrogels supporting cell adhesion, indicating potential applications in tissue engineering and regenerative medicine (Grover et al., 2012).

Mechanism of Action

Target of Action

t-Boc-Aminooxy-PEG3-oxyamine is a PEG crosslinker with a t-Boc protected aminooxy and a free aminooxy group . The primary targets of this compound are aldehyde groups .

Mode of Action

The terminal oxyamine group of this compound can react with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage . The t-Boc group can be removed under mild acidic conditions .

Pharmacokinetics

Its solubility in water, dmso, dcm, and dmf suggests that it may have good bioavailability.

Result of Action

The result of this compound’s action is the formation of stable oxime bonds or hydroxylamine linkages with aldehyde groups . This can lead to significant changes in the structure and function of the target molecules.

Action Environment

Environmental factors such as pH can influence the action of this compound. For instance, the t-Boc group can be removed under mild acidic conditions . Additionally, aminooxy compounds are very reactive and sensitive; they cannot be stored for long term . Immediate use (within 1 week) is highly recommended .

Properties

IUPAC Name |

tert-butyl N-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28N2O7/c1-13(2,3)22-12(16)15-21-11-9-19-7-5-17-4-6-18-8-10-20-14/h4-11,14H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPICMCQWZAOHIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOCCOCCOCCOCCON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901130794 | |

| Record name | 3,6,9,12-Tetraoxa-2-azatetradecanoic acid, 14-(aminooxy)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901130794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2062663-66-3 | |

| Record name | 3,6,9,12-Tetraoxa-2-azatetradecanoic acid, 14-(aminooxy)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2062663-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6,9,12-Tetraoxa-2-azatetradecanoic acid, 14-(aminooxy)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901130794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

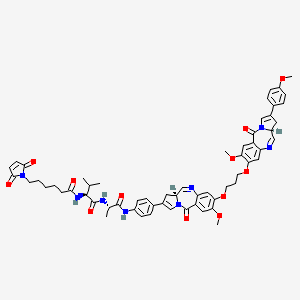

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(2,6-difluorophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyridine](/img/structure/B611111.png)

![4-[2-(2-fluorophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyridine](/img/structure/B611112.png)

![N-{(1s)-1-[3-Fluoro-4-(Trifluoromethoxy)phenyl]-2-Methoxyethyl}-7-Methoxy-2-Oxo-2,3-Dihydropyrido[2,3-B]pyrazine-4(1h)-Carboxamide](/img/structure/B611127.png)

![[(1R,2S,4R)-4-[[5-[[4-((1R)-7-Chloro-1,2,3,4-tetrahydroisoquinolin-1-yl)-5-methylthien-2-yl]carbonyl]pyrimidin-4-yl]amino]-2-hydroxycyclopentyl]methyl sulfamate](/img/structure/B611129.png)